molecular formula C22H22F3N3OS B3005358 6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-41-5

6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B3005358
CAS RN: 625377-41-5
M. Wt: 433.49
InChI Key: DLYIJCQFOOIFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , 6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile, appears to be a complex organic molecule that may be synthesized through multi-component reactions involving the formation of multiple C-N bonds. While the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Synthesis Analysis

The synthesis of complex heterocycles often involves multi-component reactions, as described in the first paper, where tert-butyl nitrite is used both as an oxidant and a N1 synthon in the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This suggests that similar strategies could be employed in the synthesis of the compound , given its structural similarities to isoquinolines. The second paper describes tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes, which could be relevant if the target molecule's synthesis involves alkynyl precursors .

Molecular Structure Analysis

The third paper provides insight into the molecular structure analysis of a related compound, where X-ray crystallography and DFT analyses are used to characterize the compound's crystal and molecular structure . This type of analysis could be applied to the compound to determine its molecular conformation and the presence of intramolecular hydrogen bonding, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide a framework for understanding how tert-butyl groups and other substituents might behave in complex organic molecules. For instance, the use of tert-butyl nitrite in promoting oxidative reactions suggests that the tert-butyl group in the compound could influence its reactivity under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The presence of a trifluoromethyl group, for example, could impart unique electronic properties and affect the compound's lipophilicity . The thermal stability and crystalline properties could be inferred from similar compounds characterized by X-ray crystallography and DFT analyses, as described in the third paper .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is utilized in various synthesis processes. For example, tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate reacts with other compounds to form new derivatives, showcasing the potential of this compound in creating new chemical entities with varied applications (Moskalenko & Boev, 2014).

Role in Anticancer Activity

  • Some derivatives of similar compounds have shown significant anticancer activity. For example, compounds synthesized using tert-butyl groups in benzoquinazolinones demonstrated notable effectiveness against certain cancer cell lines (Nowak et al., 2015).

Photochemical Applications

  • This compound is involved in photochemical and thermal synthesis, indicating its potential use in light-based reactions and processes. Its derivatives participate in complex reactions that can be initiated or altered by light exposure (Bonnet et al., 2003).

C–S Bond Cleavage

  • The compound is relevant in studies focusing on C–S bond cleavage. Such reactions are significant in understanding and designing chemical processes involving sulfur-containing compounds (Baciocchi et al., 2006).

Formation of Fused Quinolines and Isoquinolines

  • It is used in the formation of fused quinolines and isoquinolines, suggesting its role in the synthesis of complex heterocyclic compounds, which are important in pharmaceutical research (Sau et al., 2018).

Preparation of Dinuclear Pd(II) Complexes

  • The tert-butyl group is key in the preparation of dinuclear palladium thiophenolate complexes, which are significant in catalysis and material science research (Siedle & Kersting, 2006).

Studies on Potent Marine Drugs

  • Derivatives of this compound are involved in the synthesis of intermediates for marine drug research, highlighting its potential in developing new therapeutics (Li et al., 2013).

properties

IUPAC Name

6-tert-butyl-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS/c1-21(2,3)18-10-17(22(23,24)25)16(11-26)20(27-18)30-13-19(29)28-9-8-14-6-4-5-7-15(14)12-28/h4-7,10H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYIJCQFOOIFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.